molecular formula C6H6BN3O2 B11918909 [1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid

[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid

Cat. No.: B11918909
M. Wt: 162.94 g/mol
InChI Key: TZRGFSIYGYTYCX-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid is a heterocyclic compound that contains both a triazole and a pyridine ring fused together, with a boronic acid functional group attached to the pyridine ring. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing [1,2,4]triazolo[1,5-a]pyridines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Additionally, the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate has been reported .

Industrial Production Methods

Industrial production methods for [1,2,4]triazolo[1,5-a]pyridin-7-ylboronic acid are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, particularly the microwave-mediated synthesis due to its rapidity and efficiency.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.

    Reduction: Sodium borohydride.

    Substitution: Palladium catalysts, aryl halides, and bases like potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazolo[1,5-a]pyridine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Biaryl compounds formed through Suzuki-Miyaura cross-coupling reactions.

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-a]pyridin-7-ylboronic acid involves its interaction with specific molecular targets, such as enzymes. For example, it acts as an inhibitor of Janus kinases (JAK1 and JAK2), which are involved in various signaling pathways . The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid is unique due to its specific boronic acid functional group, which imparts distinct reactivity and biological activity. The presence of the boronic acid group allows for unique interactions with biological targets and facilitates various chemical transformations, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C6H6BN3O2

Molecular Weight

162.94 g/mol

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridin-7-ylboronic acid

InChI

InChI=1S/C6H6BN3O2/c11-7(12)5-1-2-10-6(3-5)8-4-9-10/h1-4,11-12H

InChI Key

TZRGFSIYGYTYCX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=NC=NN2C=C1)(O)O

Origin of Product

United States

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